molecular formula C10H11BrFNO3 B14916397 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide

2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide

Cat. No.: B14916397
M. Wt: 292.10 g/mol
InChI Key: GWGSJJFFHUYZQF-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and an ethoxyacetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide typically involves the reaction of 2-bromo-4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the ethoxyacetamide moiety can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetamides.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or amines derived from the ethoxyacetamide group.

Scientific Research Applications

2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11BrFNO3

Molecular Weight

292.10 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide

InChI

InChI=1S/C10H11BrFNO3/c1-2-16-13-10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

GWGSJJFFHUYZQF-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

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